Carbazole, 9-(3-dimethylaminopropyl)-1-methoxy-, oxalate Carbazole, 9-(3-dimethylaminopropyl)-1-methoxy-, oxalate
Brand Name: Vulcanchem
CAS No.: 41734-76-3
VCID: VC18401822
InChI: InChI=1S/C18H22N2O.C2H2O4/c1-19(2)12-7-13-20-16-10-5-4-8-14(16)15-9-6-11-17(21-3)18(15)20;3-1(4)2(5)6/h4-6,8-11H,7,12-13H2,1-3H3;(H,3,4)(H,5,6)
SMILES:
Molecular Formula: C20H24N2O5
Molecular Weight: 372.4 g/mol

Carbazole, 9-(3-dimethylaminopropyl)-1-methoxy-, oxalate

CAS No.: 41734-76-3

Cat. No.: VC18401822

Molecular Formula: C20H24N2O5

Molecular Weight: 372.4 g/mol

* For research use only. Not for human or veterinary use.

Carbazole, 9-(3-dimethylaminopropyl)-1-methoxy-, oxalate - 41734-76-3

Specification

CAS No. 41734-76-3
Molecular Formula C20H24N2O5
Molecular Weight 372.4 g/mol
IUPAC Name 2-hydroxy-2-oxoacetate;3-(1-methoxycarbazol-9-yl)propyl-dimethylazanium
Standard InChI InChI=1S/C18H22N2O.C2H2O4/c1-19(2)12-7-13-20-16-10-5-4-8-14(16)15-9-6-11-17(21-3)18(15)20;3-1(4)2(5)6/h4-6,8-11H,7,12-13H2,1-3H3;(H,3,4)(H,5,6)
Standard InChI Key XQABLDBORQXLQH-UHFFFAOYSA-N
Canonical SMILES C[NH+](C)CCCN1C2=CC=CC=C2C3=C1C(=CC=C3)OC.C(=O)(C(=O)[O-])O

Introduction

Structural and Chemical Characteristics

Molecular Architecture

The compound’s molecular formula is C₂₀H₂₄N₂O₅, with a molecular weight of 372.4 g/mol. Its IUPAC name, 2-hydroxy-2-oxoacetate;3-(1-methoxycarbazol-9-yl)propyl-dimethylazanium, reflects the oxalate counterion and the protonated dimethylaminopropyl-carbazole core. The carbazole skeleton consists of two fused benzene rings and a pyrrole-like nitrogen-containing ring, while the methoxy group (-OCH₃) at position 1 and the dimethylaminopropyl chain (-CH₂CH₂CH₂N(CH₃)₂) at position 9 modulate electronic effects and solubility .

Table 1: Key Molecular Descriptors

PropertyValueSource
Molecular FormulaC₂₀H₂₄N₂O₅
Molecular Weight372.4 g/mol
SMILESC[NH+](C)CCCN1C2=CC=CC=C2C3=C1C(=CC=C3)OC.C(=O)(C(=O)[O-])O
InChIKeyXQABLDBORQXLQH-UHFFFAOYSA-N

Physicochemical Properties

The dimethylaminopropyl group imparts basicity, while the oxalate counterion enhances crystallinity and stability. The methoxy group contributes to lipophilicity, balancing aqueous solubility for potential biological applications . Computational models predict a collision cross-section (CCS) of 173.6 Ų for the protonated form, suggesting moderate molecular volume .

Synthesis and Purification

Synthetic Pathways

The synthesis involves multi-step reactions under controlled conditions:

  • Carbazole Functionalization: Introducing the dimethylaminopropyl chain via nucleophilic substitution or Friedel-Crafts alkylation.

  • Methoxy Group Installation: Methoxylation at position 1 using methylating agents like methyl iodide in the presence of a base.

  • Oxalate Salt Formation: Reaction with oxalic acid to precipitate the final product.

Critical parameters include temperature (70–110°C), pH control, and solvent selection (e.g., ethyl acetate for extraction) . Yield optimization requires rigorous purification via column chromatography or recrystallization.

Analytical Validation

  • Purity: Assessed via HPLC and NMR spectroscopy.

  • Stability: Oxalate salt formulation improves shelf-life by reducing hygroscopicity.

Research Findings and Biological Activity

Structure-Activity Relationships (SAR)

  • Side Chain Modifications: Replacement of dimethylaminopropyl with pyrrolidinoethyl (as in CID 38991) alters charge distribution and bioavailability .

  • Substituent Effects: Electron-donating groups (e.g., -OCH₃) improve solubility but may reduce membrane permeability .

Future Directions

Priority Research Areas

  • Pharmacokinetic Profiling: Assess absorption, distribution, metabolism, and excretion (ADME) in model organisms.

  • Toxicology Studies: Determine LD₅₀ and chronic toxicity thresholds.

  • Formulation Optimization: Explore nanoparticle delivery systems (e.g., PSMA-coated carriers) to enhance tumor targeting .

Clinical Translation Challenges

  • Synthetic Scalability: Optimize reaction yields for industrial production.

  • Regulatory Hurdles: Address potential genotoxicity risks associated with polycyclic aromatics.

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